molecular formula C6H16Cl2O2Ti B1580816 Dichloro(diisopropoxy)titanium CAS No. 762-99-2

Dichloro(diisopropoxy)titanium

Cat. No. B1580816
CAS RN: 762-99-2
M. Wt: 238.96 g/mol
InChI Key: CGWFOWZGURYLHA-UHFFFAOYSA-L
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Description

Dichloro(diisopropoxy)titanium is a compound with the molecular formula C6H16Cl2O2Ti . It is also known by the name Dichlorotitanium Diisopropoxide .


Synthesis Analysis

The synthesis of Dichloro(diisopropoxy)titanium is not explicitly mentioned in the search results. .


Molecular Structure Analysis

The molecular structure of Dichloro(diisopropoxy)titanium consists of 6 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 titanium atom .


Physical And Chemical Properties Analysis

Dichloro(diisopropoxy)titanium is a solid at 20°C . It has a molecular weight of 236.94 . It is sensitive to moisture and heat . The compound has a melting point between 57.0 to 61.0 °C .

Scientific Research Applications

Polymerization Applications

Dichloro(diisopropoxy)titanium is used in the field of polymerization. It is part of a series of titanium complexes involved in the isospecific polymerization of styrene. These complexes include titanium dichloro and di(isopropoxy) complexes, which are synthesized using a bis(phenolato) ligand. These complexes exhibit different behaviors based on their substituents and temperatures, influencing the polymerization process (Capacchione et al., 2005).

Surface Characterization and Modification

Dichloro(diisopropoxy)titanium is also involved in the surface characterization and modification of titanium, which is a widely used biomaterial. The surface of titanium implants is analyzed and modified to improve its properties, such as tissue compatibility, which is mainly attributed to the stable oxide layer present on the surface. Various methods, including the use of titanium complexes, are employed to characterize and modify the surface to enhance its performance in medical applications (Lausmaa et al., 1990).

Photocatalytic and Energy Applications

The compound plays a role in the preparation of titanium dioxide crystals, which have extensive applications in energy and environmental sectors such as photocatalytic cells, solar cells, and lithium-ion batteries. The unique physicochemical properties of titanium dioxide, such as its photocatalytic activities, are harnessed in these applications, and dichloro(diisopropoxy)titanium contributes to the synthesis and modification of these properties (Liu et al., 2014).

Safety And Hazards

Dichloro(diisopropoxy)titanium can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, it is advised to get medical attention .

properties

IUPAC Name

dichlorotitanium;propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFOWZGURYLHA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)O.Cl[Ti]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2O2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(diisopropoxy)titanium

CAS RN

762-99-2
Record name Titanium, dichlorobis(2-propanolato)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium, dichlorobis(2-propanolato)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichlorobis(propan-2-olato)titanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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